molecular formula C9H23NO7P2 B569689 Ibandronic Acid-13Cd3 CAS No. 1261734-84-2

Ibandronic Acid-13Cd3

Cat. No.: B569689
CAS No.: 1261734-84-2
M. Wt: 323.241
InChI Key: MPBVHIBUJCELCL-JVXUGDAPSA-N
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Description

Ibandronic Acid-13Cd3 is a labeled version of ibandronic acid, a bisphosphonate medication primarily used in the treatment and prevention of osteoporosis. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in managing conditions that involve bone loss. This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-13Cd3 involves the incorporation of carbon-13 and deuterium into the ibandronic acid molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:

    Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled compounds are synthesized using isotopically enriched starting materials.

    Formation of this compound: The labeled precursors undergo a series of reactions, including phosphorylation and amination, to form the final labeled compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Synthesis of Labeled Precursors: Using isotopically enriched materials, the labeled precursors are synthesized in bulk.

    Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity of the final product.

    Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure its isotopic purity and chemical integrity.

Chemical Reactions Analysis

Types of Reactions: Ibandronic Acid-13Cd3, like other bisphosphonates, undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing moiety.

    Substitution: Substitution reactions can occur at the phosphorus atoms, where different substituents can be introduced.

    Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of the phosphonate groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Substitution reactions often involve reagents such as alkyl halides and amines.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation Products: Oxidation can lead to the formation of N-oxide derivatives.

    Substitution Products: Substitution reactions can yield various alkylated or aminated derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of phosphoric acid derivatives and other breakdown products.

Scientific Research Applications

Ibandronic Acid-13Cd3 has a wide range of scientific research applications, including:

    Chemistry: Used in studies involving the synthesis and reactivity of bisphosphonates.

    Biology: Employed in metabolic studies to trace the pathways of bisphosphonates in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of bisphosphonates in the body.

    Industry: Applied in the development of new bisphosphonate-based therapies and in quality control processes to ensure the purity and efficacy of pharmaceutical products.

Mechanism of Action

Ibandronic Acid-13Cd3 exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, this compound inhibits the mevalonate pathway, specifically targeting enzymes such as farnesyl diphosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and reduced bone resorption.

Comparison with Similar Compounds

    Alendronic Acid: Another bisphosphonate used in the treatment of osteoporosis, known for its high affinity for bone mineral.

    Zoledronic Acid: A potent bisphosphonate with a long duration of action, used in the treatment of various bone diseases.

    Risedronic Acid: A bisphosphonate with a similar mechanism of action, used for the prevention and treatment of osteoporosis.

Uniqueness of Ibandronic Acid-13Cd3:

    Isotopic Labeling: The incorporation of carbon-13 and deuterium makes this compound unique, allowing for detailed metabolic and pharmacokinetic studies.

    Specificity: The labeled compound provides specific insights into the behavior of bisphosphonates in biological systems, which is not possible with non-labeled compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ibandronic Acid-13Cd3 involves the incorporation of three deuterium atoms into the molecular structure of Ibandronic Acid.", "Starting Materials": [ "Ibandronic Acid", "Sodium borodeuteride (NaBD4)", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)" ], "Reaction": [ "Ibandronic Acid is dissolved in a mixture of D2O and EtOH.", "Sodium borodeuteride is added to the solution to reduce the carbonyl group of the acid to an alcohol.", "The reaction mixture is stirred at room temperature for several hours.", "The excess NaBD4 is quenched with HCl.", "The product is extracted with EtOH and concentrated under reduced pressure.", "The crude product is dissolved in NaOH and heated at high temperature to exchange the deuterium atoms with the hydroxyl groups.", "The product is acidified with HCl and extracted with EtOH.", "The final product is obtained by evaporation of the solvent and recrystallization from EtOH." ] }

CAS No.

1261734-84-2

Molecular Formula

C9H23NO7P2

Molecular Weight

323.241

IUPAC Name

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2+1D3

InChI Key

MPBVHIBUJCELCL-JVXUGDAPSA-N

SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O

Synonyms

P,P’-[1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3;  [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3;  BPH 24-d3;  Ibandronate-d3;  [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]diphosphonic Acid; 

Origin of Product

United States

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